REACTION_CXSMILES
|
[C:1]([O:11][CH3:12])(=[O:10])/[CH:2]=[CH:3]/[CH:4]=[CH:5]/[C:6]([O:8][CH3:9])=[O:7].[C:13]([O:17][CH3:18])(=[O:16])C=C.[C:19](C1C=CC=C(O)C=1O)(C)(C)[CH3:20]>COCCOCCOC>[CH:5]1([C:6]([O:8][CH3:9])=[O:7])[CH2:20][CH2:19][CH:2]([C:1]([O:11][CH3:12])=[O:10])[CH2:3][CH:4]1[C:13]([O:17][CH3:18])=[O:16]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
Al2O3
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 75 ml sealed tube
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
transferred to a flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated (0.5 M)
|
Type
|
ADDITION
|
Details
|
Pd/C catalyst is added (856 mg (0.3 mol percent) of Johnson-Matthey 5 percent Pd/C #6) at room temperature
|
Type
|
CUSTOM
|
Details
|
The flask is equipped with a reflux condenser, fritted gas dispersion tube
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 27 hours whereby trimethyl trimellitate (46 percent over 2 steps)
|
Duration
|
27 h
|
Type
|
CUSTOM
|
Details
|
is formed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(CC(CC1)C(=O)OC)C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |